Site-Specific 13C Labeling at the 1' Position Enables Precise Determination of Kinetic Isotope Effects for Adenosine Nucleosidase Mechanism Studies
The kinetic isotope effect (KIE) for [1'-13C] adenosine was measured as 1.024 ± 0.004 in adenosine nucleosidase from yellow lupin, compared to 1.121 ± 0.005 for [1'-2H] adenosine and 1.093 ± 0.004 for [2'-2H] adenosine [1]. The distinct KIE values demonstrate that the 1'-13C label provides unique mechanistic information regarding the transition state of N-glycosidic bond cleavage.
| Evidence Dimension | Kinetic isotope effect (KIE) value |
|---|---|
| Target Compound Data | 1.024 ± 0.004 |
| Comparator Or Baseline | [1'-2H] adenosine: 1.121 ± 0.005; [2'-2H] adenosine: 1.093 ± 0.004 |
| Quantified Difference | 0.097 lower than [1'-2H], 0.069 lower than [2'-2H] |
| Conditions | Adenosine nucleosidase (EC 3.2.2.7) from Lupinus luteus, LC/ESI-MS analysis |
Why This Matters
Researchers can select the precise isotopic label position to probe the specific atomic motions involved in enzymatic transition states, enabling elucidation of reaction mechanisms.
- [1] Bates C, et al. Transition state analysis of adenosine nucleosidase from yellow lupin (Lupinus luteus). Phytochemistry. 2006;67(1):5-11. doi:10.1016/j.phytochem.2005.10.006. View Source
